molecular formula C11H12ClFO2 B13316450 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13316450
M. Wt: 230.66 g/mol
InChI Key: MACJRSCDINSRGY-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups, along with a butanone side chain. Its molecular formula is C11H12ClFO2.

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2-chloro-4-fluorophenyl chloroacetate with aluminum chloride at temperatures ranging from 130°C to 140°C . This reaction yields the desired product with a moderate yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:

    1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethanone: This compound has a shorter side chain and different reactivity.

    2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with an additional chlorine atom, affecting its chemical properties.

    1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one: Features a propanone side chain, influencing its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3

InChI Key

MACJRSCDINSRGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

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